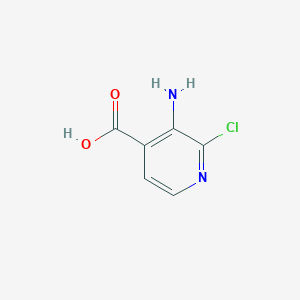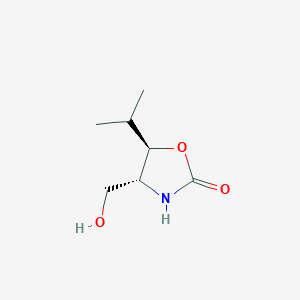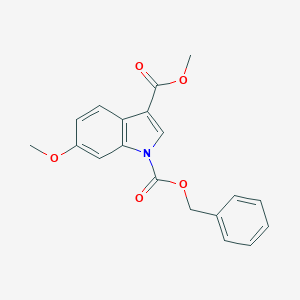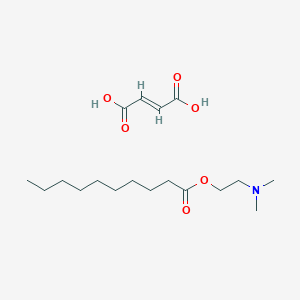
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1), also known as DDAEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDAEB is a synthetic compound that is produced through a specific synthesis method and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is not fully understood, but it is believed to act on the GABA receptor, which is involved in the regulation of neuronal activity. Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to enhance the activity of the GABA receptor, leading to a decrease in neuronal activity and an increase in inhibitory neurotransmission.
Biochemische Und Physiologische Effekte
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit several biochemical and physiological effects. In animal studies, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy. Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Vorteile Und Einschränkungen Für Laborexperimente
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has several advantages and limitations for lab experiments. One advantage is that it is a well-established compound that can be easily synthesized using a specific synthesis method. Another advantage is that it has been extensively studied for its potential applications in various fields. One limitation is that the mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1). One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurological disorders such as epilepsy. Another direction is to explore its potential as a new insecticide. Additionally, further studies are needed to fully understand the mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) and its potential effects on human health and the environment.
In conclusion, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method for Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1).
Synthesemethoden
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is synthesized through a multistep process that involves the reaction of decanoic acid with 2-(dimethylamino)ethyl chloride to form decanoic acid, 2-(dimethylamino)ethyl ester. The resulting ester is then reacted with maleic acid to form the final product, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1). The synthesis method for Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is well-established and has been reported in several studies.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In agriculture, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In environmental science, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
129320-09-8 |
|---|---|
Produktname |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Molekularformel |
C14H29NO2.C4H4O4 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-14(16)17-13-12-15(2)3;5-3(6)1-2-4(7)8/h4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
CAZDVHIUPQWANE-WLHGVMLRSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonyme |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



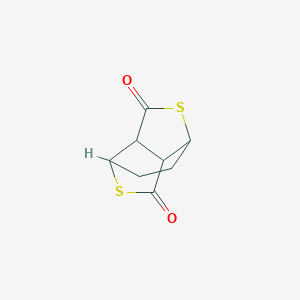
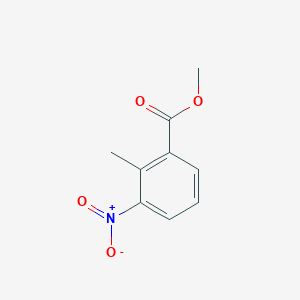
![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
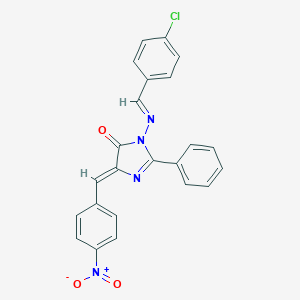
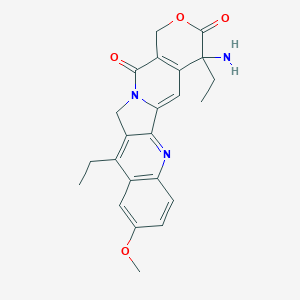
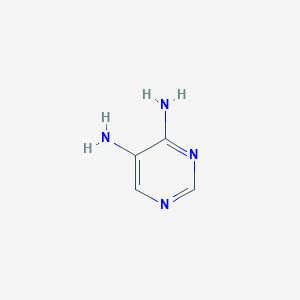

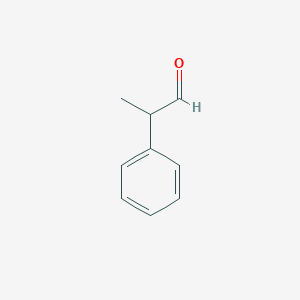
![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)
